BenchChemオンラインストアへようこそ!

1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Positional isomerism Receptor binding Medicinal chemistry

1-[(4-Chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891106-39-1) is a synthetic unsymmetrical urea derivative incorporating a 5-oxopyrrolidine core, a 4-chlorobenzyl substituent on one urea nitrogen, and a 4-fluorophenyl group on the pyrrolidinone ring nitrogen. With molecular formula C18H17ClFN3O2 and molecular weight 361.8 g/mol, the compound belongs to the 1-substituted-3-(5-oxopyrrolidin-3-yl)urea class, a scaffold recognized in patent literature for formyl peptide receptor (FPRL1/FPR2) agonist activity, particularly in the context of inflammation resolution.

Molecular Formula C18H17ClFN3O2
Molecular Weight 361.8
CAS No. 891106-39-1
Cat. No. B2504256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS891106-39-1
Molecular FormulaC18H17ClFN3O2
Molecular Weight361.8
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClFN3O2/c19-13-3-1-12(2-4-13)10-21-18(25)22-15-9-17(24)23(11-15)16-7-5-14(20)6-8-16/h1-8,15H,9-11H2,(H2,21,22,25)
InChIKeyOWUXKOXTVMJOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891106-39-1): Structural Identity and Scaffold Classification for Procurement Decisions


1-[(4-Chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891106-39-1) is a synthetic unsymmetrical urea derivative incorporating a 5-oxopyrrolidine core, a 4-chlorobenzyl substituent on one urea nitrogen, and a 4-fluorophenyl group on the pyrrolidinone ring nitrogen . With molecular formula C18H17ClFN3O2 and molecular weight 361.8 g/mol, the compound belongs to the 1-substituted-3-(5-oxopyrrolidin-3-yl)urea class, a scaffold recognized in patent literature for formyl peptide receptor (FPRL1/FPR2) agonist activity, particularly in the context of inflammation resolution [1]. The compound is commercially available as a research-grade screening compound through multiple suppliers, making structural identity verification and purity specification critical for procurement decisions.

Why 1-[(4-Chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The 5-oxopyrrolidin-3-yl urea scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position. In the FPRL1 agonist patent series (US20200010415A1), closely related 2-oxopyrrolidine urea analogs display activity spanning several orders of magnitude depending on aryl substitution pattern [1]. Positional isomerism critically impacts target engagement: the 4-fluorophenyl substituent on the pyrrolidinone nitrogen versus the 3-fluorophenyl isomer (CAS 891104-58-8) produces distinct electronic and steric environments at the receptor interface, while the methylene spacer between the urea and 4-chlorophenyl group introduces conformational flexibility not present in directly N-aryl-coupled analogs such as 1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-49-7) . Generic substitution without quantitative head-to-head data therefore risks selecting a compound with meaningfully divergent target binding, pharmacokinetic profile, or biological outcome.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea vs. Closest Analogs


Structural Isomerism Differentiation: 4-Fluoro vs. 3-Fluoro Phenyl Substitution Defines Distinct Molecular Entities

The target compound (4-fluorophenyl on pyrrolidinone N) and its closest positional isomer 1-[(4-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891104-58-8, 3-fluorophenyl on pyrrolidinone N) are distinct molecular entities with identical molecular formula (C18H17ClFN3O2, MW 361.8) but different fluorine substitution topology . The para-fluoro substitution in the target compound alters the electron density distribution on the N-aryl ring (Hammett σp for F = 0.06; σm for F = 0.34), producing a differentiated dipole vector and hydrogen-bonding geometry compared to the meta-fluoro isomer [1]. In related diarylurea CB1 allosteric modulator PSNCBAM-1, para-chloro substitution on the phenyl urea was essential for allosteric antagonism, and fluorine positional variations produced distinct pharmacological outcomes [2].

Positional isomerism Receptor binding Medicinal chemistry

Methylene Spacer Pharmacophore Contribution: Enhanced Conformational Flexibility vs. Direct N-Aryl Urea Analogs

The target compound incorporates a methylene (–CH2–) spacer between the urea nitrogen and the 4-chlorophenyl ring, whereas analog 1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-49-7, MW 347.8) lacks this spacer and features a direct N-aryl urea linkage . In structure–activity relationship studies of diaryl urea derivatives as antiproliferative agents, introduction of a methylene spacer group between the distal benzene ring and the urea group enhanced antiproliferative activity, consistent with previously reported SAR analyses [1]. The molecular weight difference (361.8 vs. 347.8 g/mol, Δ14.0 Da) and the additional rotatable bond conferred by the methylene spacer (5 rotatable bonds vs. 4 in CAS 894015-49-7) provide distinct conformational sampling properties that may affect target binding entropy and selectivity.

Conformational flexibility SAR Antiproliferative activity

Physicochemical Property Differentiation: Computed logP and Hydrogen Bonding Parameters Distinguish from Core Scaffold

The target compound exhibits distinct computed physicochemical properties relative to the minimal 5-oxopyrrolidin-3-yl urea core scaffold. The compound [1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-18-2, MW 237.23, formula C11H12FN3O2) represents the core scaffold stripped of the 4-chlorobenzyl substituent . The target compound has a significantly higher computed logP (estimated XLogP3 ~2.8–3.2) versus the core scaffold (estimated XLogP3 ~0.5–1.0), reflecting the lipophilic contribution of the 4-chlorobenzyl group [1]. It also maintains 2 hydrogen bond donors (urea NH groups) and 3 hydrogen bond acceptors, consistent with oral drug-likeness guidelines (Rule of 5 compliant, MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10). The 4-chlorobenzyl group contributes an additional aromatic ring and increases topological polar surface area (TPSA) relative to the core.

Lipophilicity Drug-likeness Physicochemical profiling

Halogen Substituent Electronic Perturbation: para-Chloro on Benzyl vs. Direct para-Chloro on Phenyl Urea

The target compound positions the 4-chlorophenyl group on a benzyl carbon (–CH2–C6H4–Cl), creating a different electronic conjugation pattern compared to analogs where chlorine is directly attached to the urea N-phenyl ring. In the FPRL1 agonist patent US20200010415A1, compounds such as (−)-1-(4-chlorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea feature direct 4-chlorophenyl-urea conjugation, and SAR analysis across the exemplified compound series demonstrates that the electronic nature of the aryl-urea substituent critically modulates agonist potency [1]. The benzylic placement in the target compound electronically decouples the chlorine substituent from the urea π-system (attenuated through the methylene insulator), resulting in a distinct electrostatic potential surface compared to directly conjugated 4-chlorophenyl urea analogs. This structural feature is absent in compounds such as 1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894015-49-7) .

Electronic effects Halogen bonding Receptor pharmacophore

Scaffold Engagement with Formyl Peptide Receptor Pharmacology: Oxopyrrolidine Urea Class as FPR2/FPRL1 Agonists

The 5-oxopyrrolidin-3-yl urea scaffold is explicitly claimed in patent literature as a pharmacophore for formyl peptide receptor (FPRL1/FPR2) agonism, a mechanism implicated in inflammation resolution [1]. Bristol-Myers Squibb's oxopyrrolidine urea FPR2 agonist program has advanced compounds such as BMS-986235/LAR-1219 (a 2-oxopyrrolidine-3-yl urea derivative) into preclinical evaluation for heart failure, demonstrating the translational relevance of this scaffold class [2][3]. The target compound (5-oxopyrrolidine with urea at the 3-position) represents a regioisomeric variant of the 2-oxopyrrolidine FPR2 agonist pharmacophore. This scaffold-level pharmacological annotation provides a mechanism-based rationale for selecting this compound over structurally unrelated urea derivatives or non-urea scaffolds when investigating FPR2/FPRL1-mediated biology. The specific substitution pattern (4-chlorobenzyl + 4-fluorophenyl) represents a unique combination within this pharmacophore class not exemplified in the primary patent literature, warranting independent characterization.

FPR2 agonist Inflammation resolution GPCR pharmacology

Recommended Research Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891106-39-1)


FPR2/FPRL1 Agonist Screening and Hit-to-Lead Medicinal Chemistry

Based on the oxopyrrolidine urea scaffold's established association with FPR2/FPRL1 agonism, this compound is suitable as a screening hit or starting point for structure–activity relationship exploration targeting inflammation resolution pathways. Its unique 5-oxopyrrolidine regioisomerism and specific 4-chlorobenzyl/4-fluorophenyl substitution pattern differentiate it from the 2-oxopyrrolidine FPR2 agonists exemplified in the Bristol-Myers Squibb patent portfolio, offering potential for novel intellectual property generation. Researchers should characterize FPR2/FPRL1 agonist activity using calcium mobilization or cAMP assays in FPR2-overexpressing cell lines, with the positional isomer CAS 891104-58-8 (3-fluorophenyl) as a critical comparator to establish fluorine positional SAR [1][2].

Halogen Substitution SAR Studies in GPCR Urea Ligand Series

The compound's dual-halogen architecture (para-Cl on benzyl; para-F on pyrrolidinone N-phenyl) makes it a valuable tool for systematically probing halogen positional and electronic effects in urea-based GPCR ligands. The methylene spacer between the chlorophenyl and urea groups provides a distinct electronic environment compared to directly conjugated 4-chlorophenyl urea analogs (e.g., CAS 894015-49-7). Comparative testing against the 3-fluoro isomer (CAS 891104-58-8) and the direct N-aryl analog (CAS 894015-49-7) can delineate the contributions of fluorine position and methylene spacer to binding affinity, functional activity, and selectivity .

Physicochemical Property Benchmarking for Lead Optimization

With its computed logP range of 2.8–3.2, MW of 361.8, and favorable hydrogen-bonding profile (2 HBD, 3 HBA), this compound occupies an attractive lipophilicity space for oral drug-like lead optimization. It can serve as a reference point for assessing the impact of substituent modifications on physicochemical properties within the oxopyrrolidine urea series. Researchers can benchmark membrane permeability (PAMPA or Caco-2), metabolic stability (microsomal incubation), and plasma protein binding against the core scaffold (CAS 894019-18-2, logP ~0.5–1.0) to quantify the contribution of the 4-chlorobenzyl group to these parameters [3].

Screening Library Procurement with Verified Structural Identity

For high-throughput screening campaigns, procurement of this compound requires rigorous structural identity verification to distinguish it from the 3-fluoro positional isomer (CAS 891104-58-8), which shares the identical molecular formula and molecular weight. The distinct InChI Key (OWUXKOXTVMJOTF-UHFFFAOYSA-N) serves as the definitive identifier. Given the limited publicly available biological data for this specific compound, researchers should request vendor Certificates of Analysis specifying purity (typically ≥95% by HPLC), identity confirmation (1H NMR and/or LCMS), and residual solvent levels prior to committing to screening campaigns .

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.